

Administration of Cerebrocrast (Cerebroprotein Hydrolysate) in Rodent Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cerebrocrast	
Cat. No.:	B1668402	Get Quote

A Comprehensive Guide for Researchers

Note on Nomenclature: The term "Cerebrocrast" is not widely found in peer-reviewed literature. The information herein is based on extensive research into "Cerebroprotein Hydrolysate" and its well-established trade name, "Cerebrolysin." It is presumed that "Cerebrocrast" is a related or equivalent formulation. Researchers should verify the specific composition of their test article.

Application Notes

Cerebroprotein hydrolysate is a peptide mixture derived from purified porcine brain proteins, demonstrating neuroprotective and neurotrophic properties in a variety of preclinical models. Its multimodal mechanism of action makes it a compound of interest for studying neurodegenerative diseases, stroke, traumatic brain injury, and cognitive impairment.[1]

Mechanism of Action:

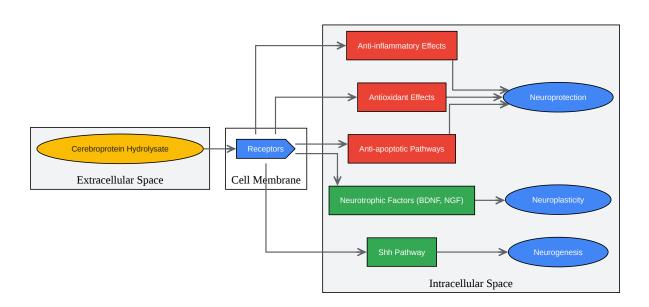
Cerebroprotein hydrolysate exerts its effects through several pathways:

 Neurotrophic Activity: It mimics the action of endogenous neurotrophic factors like brainderived neurotrophic factor (BDNF) and nerve growth factor (NGF), promoting neuronal survival, growth, and differentiation.[1]



- Neuroprotection: It protects neurons from apoptotic cell death by modulating caspase activity and reduces oxidative stress through its antioxidant properties.[1]
- Neuroplasticity: It enhances the brain's ability to form new neural connections, a critical process for recovery from injury and in learning and memory.[1]
- Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia, the resident immune cells of the central nervous system.
- Modulation of Signaling Pathways: It has been shown to activate the Sonic Hedgehog (Shh) signaling pathway, which is involved in neurogenesis and brain repair.[2]

Signaling Pathway of Cerebroprotein Hydrolysate



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Caption: Cerebroprotein Hydrolysate Signaling Pathway

Quantitative Data from Rodent Studies

The following tables summarize dosages and outcomes from various preclinical studies.

Table 1: Intraperitoneal (IP) Administration



Rodent Model	Species	Dose	Dosing Regimen	Key Outcomes	Reference
Alzheimer's Disease	Mouse	10 mg/kg	Daily for 2 weeks	Maintained normal levels of cortical NeuN+ cells and increased BrdU+ cells.	[3]
Stroke	Rat	20 mg/kg	0, 3, 6, and 12 hours post- reperfusion	Improved neurological score and reduced cerebral infarct volume.	[4]
Optic Nerve Crush	Rat	Not Specified	Daily	Significantly higher densities of retinal ganglion cells and shorter P1 wave latency in flash visual- evoked potentials.	[5]
Scopolamine- induced Amnesia	Mouse	0.2 g/kg and 2 g/kg	Single dose	Dose- dependently protected cells from OGD-induced cell death.	[6]



Table 2: Oral Gavage Administration

Rodent Model	Species	Dose	Dosing Regimen	Key Outcomes	Reference
Alzheimer's Disease	Mouse	11.9 mg/kg/day	Daily for 90 days	Improved learning and memory, restored neuronal morphologies , and reduced A\$\beta\$ protein and p-tau/tau expression.	[7][8]

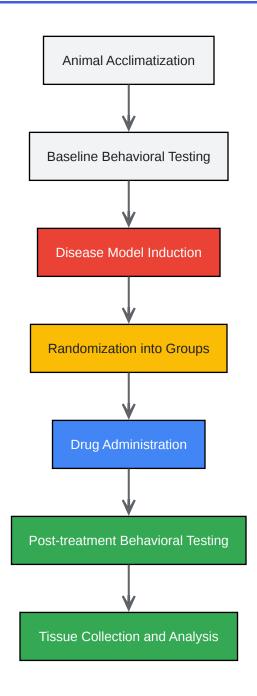
Table 3: Intravenous (IV) Administration

Rodent Model	Species	Dose	Dosing Regimen	Key Outcomes	Reference
Vascular Dementia	Rat	5, 10, 20 mg/kg	Daily for 2 weeks	Increased serum levels of NGF and IGF-2, increased cortical GABA levels, and decreased cortical glutamate levels.	

Experimental Protocols

Experimental Workflow for Rodent Studies





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Caption: General experimental workflow for rodent studies.

1. Intraperitoneal (IP) Injection Protocol

This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional guidelines.

Materials:



- Cerebrocrast (Cerebroprotein Hydrolysate) solution
- Sterile saline (0.9% NaCl) for dilution
- Syringes (1 mL or 3 mL)
- Needles (25-27 gauge for mice, 23-25 gauge for rats)
- Animal scale
- 70% ethanol
- Procedure:
 - Preparation:
 - Weigh the animal to determine the correct injection volume. The maximum recommended volume is 10 mL/kg.[9]
 - Prepare the **Cerebrocrast** solution to the desired concentration using sterile saline.
 - Warm the solution to room temperature.
 - Restraint:
 - Mouse: Use a one-handed or two-handed restraint technique to expose the abdomen.
 - Rat: A two-person technique is preferred. One person restrains the rat while the other performs the injection.[9]
 - Injection:
 - Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]
 - Wipe the injection site with 70% ethanol.
 - Insert the needle at a 30-40 degree angle with the bevel facing up.



- Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
- Slowly inject the solution.
- Post-injection Monitoring:
 - Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

2. Oral Gavage Protocol

This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional guidelines.

- Materials:
 - Cerebrocrast (Cerebroprotein Hydrolysate) solution
 - Sterile water or saline for dilution
 - Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[10]
 - Syringes (1 mL or 3 mL)
 - Animal scale
- Procedure:
 - Preparation:
 - Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[10][11][12]
 - Prepare the Cerebrocrast solution to the desired concentration.
 - Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[12]
 - Restraint:



- Mouse: Scruff the mouse to immobilize the head and body.
- Rat: Hold the rat firmly, extending the head and neck to create a straight line to the esophagus.

Administration:

- Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
- The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-insert.
- Slowly administer the solution.
- Post-administration Monitoring:
 - Return the animal to its cage and monitor for any signs of respiratory distress (e.g., coughing, gasping) which could indicate accidental administration into the lungs.
- 3. Intravenous (IV) Injection Protocol (Tail Vein)

This protocol requires significant technical skill and should only be performed by trained personnel.

- Materials:
 - Cerebrocrast (Cerebroprotein Hydrolysate) solution
 - Sterile saline (0.9% NaCl) for dilution
 - Syringes (1 mL insulin or tuberculin)
 - Needles (27-30 gauge)
 - Restraint device (e.g., rodent restrainer)
 - Heat lamp or warm water to dilate the tail veins



- o 70% ethanol
- Procedure:
 - Preparation:
 - Weigh the animal to determine the correct injection volume.
 - Prepare the **Cerebrocrast** solution to the desired concentration.
 - Restraint and Vein Dilation:
 - Place the animal in a restraint device.
 - Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.
 - Injection:
 - Wipe the tail with 70% ethanol.
 - Position the needle parallel to the vein with the bevel facing up.
 - Insert the needle into the vein. A successful insertion is often indicated by a flash of blood in the needle hub.
 - Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
 - Post-injection Monitoring:
 - Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
 - Return the animal to its cage and monitor for any adverse reactions.



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